[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride [(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride Milnacipran hydrochloride is a member of acetamides.
Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor used to treat major depressive disorders. Levomilnacipran is an enantiomer of milnacipran, which is used to treat fibromyalgia. Levomilnacipran and milnacipran have been associated with a low rate of transient elevations in serum aminotransferase levels during treatment and with rare instances of clinically apparent acute liver injury with jaundice.
A cyclopropanecarboxamide serotonin and norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of FIBROMYALGIA.
Brand Name: Vulcanchem
CAS No.: 175131-61-0
VCID: VC21150958
InChI: InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1
SMILES: CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-]
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol

[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride

CAS No.: 175131-61-0

Cat. No.: VC21150958

Molecular Formula: C15H23ClN2O

Molecular Weight: 282.81 g/mol

* For research use only. Not for human or veterinary use.

[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride - 175131-61-0

Specification

Description Milnacipran hydrochloride is a member of acetamides.
Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor used to treat major depressive disorders. Levomilnacipran is an enantiomer of milnacipran, which is used to treat fibromyalgia. Levomilnacipran and milnacipran have been associated with a low rate of transient elevations in serum aminotransferase levels during treatment and with rare instances of clinically apparent acute liver injury with jaundice.
A cyclopropanecarboxamide serotonin and norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of FIBROMYALGIA.
CAS No. 175131-61-0
Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
IUPAC Name [(1S,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride
Standard InChI InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1
Standard InChI Key XNCDYJFPRPDERF-PBCQUBLHSA-N
Isomeric SMILES CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.[Cl-]
SMILES CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-]
Canonical SMILES CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-]

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